Cas no 2034262-22-9 (N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide structure
2034262-22-9 structure
Product Name:N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide
CAS No:2034262-22-9
MF:C19H18N2O5S
MW:386.421623706818
CID:6177616
PubChem ID:119101150
Update Time:2025-07-18

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide
    • AKOS026692007
    • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
    • N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
    • F6506-0925
    • 2034262-22-9
    • N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-(2-methoxyphenyl)oxamide
    • Inchi: 1S/C19H18N2O5S/c1-25-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-10-27-11-13)16-7-4-9-26-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
    • InChI Key: XRQBSPOTQDHSRT-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(C1=CC=CO1)(CNC(C(NC1C=CC=CC=1OC)=O)=O)O

Computed Properties

  • Exact Mass: 386.09364285g/mol
  • Monoisotopic Mass: 386.09364285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 129Ų

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide Pricemore >>

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N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide Related Literature

Additional information on N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide

Comprehensive Overview of N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide (CAS No. 2034262-22-9)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide (CAS No. 2034262-22-9) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique combination of furan and thiophene rings, along with a hydroxyethyl and methoxyphenyl moiety, making it a promising candidate for various applications. Its molecular architecture suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The compound's CAS number 2034262-22-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and databases. The presence of both heterocyclic and aromatic components in its structure highlights its versatility in synthetic chemistry. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in areas such as anti-inflammatory and neuroprotective drug development. These applications align with current trends in precision medicine and targeted therapy.

One of the most intriguing aspects of N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide is its potential role in addressing oxidative stress-related conditions. With growing public interest in antioxidant compounds and their health benefits, this molecule's hydroxy and thiophene groups may contribute to radical scavenging activity. Researchers are also investigating its structure-activity relationship (SAR) to optimize its pharmacological profile, a topic frequently searched in academic and industry circles.

From a synthetic perspective, the compound's furan-thiophene hybrid core presents both challenges and opportunities. Chemists are particularly interested in its stereochemistry and conformational stability, as these factors influence its biological activity. The 2-methoxyphenyl segment further enhances its lipophilicity, a property often correlated with improved bioavailability—a key consideration in drug design discussions across online forums and research publications.

In the context of green chemistry, another trending topic in scientific communities, the synthesis of CAS 2034262-22-9 raises questions about atom economy and sustainable methodologies. Researchers are exploring catalytic routes to construct its complex framework while minimizing waste, reflecting the broader shift toward environmentally friendly synthetic practices. This aligns with frequent searches for "eco-friendly organic synthesis" and "green pharmaceutical intermediates."

The compound's potential structure-based drug design applications have also sparked interest in computational chemistry circles. Molecular docking studies of N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide against various protein targets are underway, leveraging the growing capabilities of AI-assisted drug discovery—a hot topic in both academic literature and industry news. These investigations may reveal novel binding modes that could inspire next-generation small molecule therapeutics.

Quality control and analytical characterization of CAS 2034262-22-9 represent another area of active research. Advanced techniques such as HPLC-MS and NMR spectroscopy are employed to verify its purity and structural integrity, addressing common queries about "compound characterization methods." The compound's chromatographic behavior and spectral fingerprints are being documented to support reproducibility in research—a critical concern in modern scientific practice.

Looking ahead, the scientific community anticipates further exploration of N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-N'-(2-methoxyphenyl)ethanediamide's potential in medicinal chemistry and material science. Its unique structural features may find applications beyond pharmaceuticals, possibly in organic electronics or catalysis. As research progresses, updates on its physicochemical properties, toxicity profile, and mechanistic studies will likely emerge in peer-reviewed journals, providing answers to many currently unanswered questions about this fascinating molecule.

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